Sodium sulfanilic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

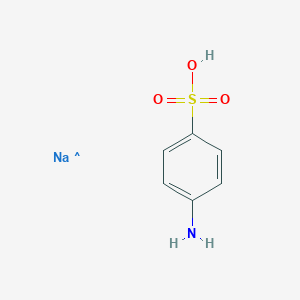

Structure

2D Structure

Properties

Molecular Formula |

C6H7NNaO3S |

|---|---|

Molecular Weight |

196.18 g/mol |

InChI |

InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10); |

InChI Key |

IGWIEYXEWVUGCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Nomenclature and Chemical Identity in Research Contexts

Sodium sulfanilate is systematically known as sodium 4-aminobenzenesulfonate. nih.govnih.gov It is also referred to by several other names in scientific literature and commercial contexts, including sodium p-anilinesulfonate, sulfanilic acid sodium salt, and 4-sulfoaniline sodium salt. ontosight.aitcichemicals.comtcichemicals.com The compound exists in both anhydrous and hydrated forms, with sodium sulfanilate dihydrate being a common variant. ontosight.aisigmaaldrich.com

The chemical structure of sodium sulfanilate features a benzene (B151609) ring substituted with an amino group (-NH2) and a sulfonate group (-SO3-), with a sodium ion (Na+) associated with the sulfonate group. ontosight.ai This structure imparts both acidic and basic characteristics to the molecule, making it a zwitterionic compound in its parent acid form, sulfanilic acid. wikipedia.org

Interactive Table: Chemical Properties of Sodium Sulfanilate

| Property | Value | Source |

| IUPAC Name | sodium;4-aminobenzenesulfonate | nih.govnih.gov |

| Molecular Formula (Anhydrous) | C6H6NNaO3S | nih.govontosight.aiscbt.comchemicalbook.com |

| Molecular Weight (Anhydrous) | 195.17 g/mol | nih.govscbt.comchemicalbook.com |

| Molecular Formula (Dihydrate) | C6H10NNaO5S | |

| Molecular Weight (Dihydrate) | 231.20 g/mol | sigmaaldrich.com |

| Appearance | White to off-white crystalline powder | cymitquimica.comcolab.ws |

| Solubility in Water | Soluble | cymitquimica.comchemdad.com |

| CAS Number (Anhydrous) | 515-74-2 | nih.govontosight.aiscbt.com |

| CAS Number (Dihydrate) | 6106-22-5 | sigmaaldrich.com |

| CAS Number (Hydrate) | 123333-70-0 | chemicalbook.comcymitquimica.comchemdad.com |

Historical Perspectives on Sulfanilic Acid and Its Sodium Salt in Chemical Science

The parent compound, sulfanilic acid, is produced through the sulfonation of aniline (B41778) with concentrated sulfuric acid. wikipedia.orgsciencemadness.org This process, often referred to as the "baking process," involves heating aniline sulfate (B86663). prepchem.comacs.org The resulting sulfanilic acid is an important intermediate in the chemical industry.

Historically, sulfanilic acid and its sodium salt have been pivotal in the development of synthetic dyes and sulfa drugs. The ability of sulfanilic acid to readily form diazo compounds has been fundamental to the creation of a wide array of azo dyes. wikipedia.orgsciencemadness.org This reactivity also underpins its use in analytical chemistry for the quantification of nitrite (B80452) and nitrate (B79036) ions. wikipedia.org

Significance and Broad Research Trajectories of Sodium Sulfanilate

Synthetic Pathways to Sulfanilic Acid and its Sodium Salt

The production of sodium sulfanilate is fundamentally a two-step process: the synthesis of its parent compound, sulfanilic acid, followed by a neutralization reaction to form the sodium salt. The methodologies for achieving this have evolved significantly, driven by the dual needs for high efficiency and greater environmental sustainability.

Conventional Industrial Synthesis Processes of Sulfanilic Acid

Traditional methods for producing sulfanilic acid have been the bedrock of its industrial-scale manufacturing for decades. These processes are characterized by high-temperature reactions and extended processing times.

The cornerstone of conventional sulfanilic acid production is the sulfonation of aniline (B41778) using concentrated sulfuric acid. wikipedia.orgatamanchemicals.com This electrophilic aromatic substitution reaction does not proceed directly to the final product but involves key intermediate stages and a critical rearrangement.

The process typically begins with the exothermic reaction between aniline and sulfuric acid, which forms aniline hydrogen sulfate (B86663). ucv.ro This initial salt formation is followed by a "baking" process, where the mixture is heated to high temperatures (180-200°C) for several hours (typically 4-6 hours). researchgate.net During this heating phase, the aniline hydrogen sulfate undergoes thermal decomposition and rearrangement to yield p-aminobenzenesulfonic acid, or sulfanilic acid. ucv.ro The water formed during the reaction must be removed to drive the process to completion. acs.org

The mechanism involves the formation of phenylsulfamic acid as an intermediate. wikipedia.orgatamanchemicals.com This intermediate then rearranges upon heating to form the thermodynamically more stable para-isomer, sulfanilic acid. wikipedia.org Industrial yields for these conventional "bake" processes average around 80-93%. acs.org

Table 1: Stages of Conventional Sulfonation of Aniline

| Stage | Description | Typical Temperature |

|---|---|---|

| Salification | Aniline reacts exothermically with concentrated sulfuric acid. | < 160°C |

| Baking / Rearrangement | The intermediate, aniline hydrogen sulfate, is heated to induce dehydration and rearrangement. | 180-200°C |

| Product Formation | Phenylsulfamic acid rearranges to form the final sulfanilic acid product. | 180-200°C |

This table summarizes the key stages involved in the traditional industrial synthesis of sulfanilic acid via the sulfonation of aniline.

Sulfanilic acid itself has limited solubility in water. wikipedia.org For applications requiring higher solubility, such as in the manufacturing of optical brighteners and certain dyes, it is converted to its sodium salt, sodium sulfanilate. nationfordchem.comnationfordchem.comknowde.com This conversion is a straightforward acid-base neutralization reaction.

The crude sulfanilic acid produced from the baking process is typically dissolved in hot water through the addition of an alkali, such as sodium hydroxide (B78521) or sodium carbonate. prepchem.com This reaction forms the sodium salt, which is highly soluble in water. customsmobile.com The resulting solution can then be filtered to remove impurities and processed further. prepchem.com The final product, sodium sulfanilate, is a distinct chemical compound with different physical properties compared to its acid precursor. customsmobile.com

Table 2: Comparison of Physical Properties

| Property | Sulfanilic Acid | Sodium Sulfanilate |

|---|---|---|

| CAS Number | 121-57-3 | 515-74-2 |

| Molecular Weight | 173.19 g/mol | 195.17 g/mol |

| Melting Point | 288°C (decomposes) | >300°C |

| Solubility in Water | Low (12.5 g/L) | High (170 g/L) |

This table highlights the key differences in physical properties between sulfanilic acid and its sodium salt, based on data from sources. wikipedia.orgnationfordchem.comcustomsmobile.com

Green Chemistry Approaches in Sulfanilic Acid Synthesis

In response to the high energy consumption and long reaction times of conventional methods, green chemistry principles have been applied to develop more efficient and environmentally friendly synthetic routes. icm.edu.plresearchgate.net

One of the most significant advancements in the synthesis of sulfanilic acid is the use of microwave irradiation as an energy source. ucv.roresearchgate.net This technique dramatically reduces the reaction time from several hours to mere minutes. ucv.roicm.edu.pl

In a typical microwave-assisted procedure, a paste of aniline and sulfuric acid (aniline hydrogen sulfate) is irradiated in a microwave oven. ucv.ro The rapid and efficient heating provided by microwaves accelerates the rearrangement reaction significantly. icm.edu.pl Research has demonstrated that yields of 90% can be achieved after just 3 minutes of irradiation at 400 W. ucv.ro This method not only saves a considerable amount of time and energy but can also minimize the formation of by-products that may occur during prolonged heating in conventional methods. icm.edu.pl

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 4-6 hours | 2-25 minutes |

| Energy Source | Thermal (Oven/Furnace) | Microwave Irradiation (e.g., 2450 MHz) |

| Key Advantage | Established, high-throughput | Drastic reduction in time and energy |

| Reported Yield | ~80-93% | ~90% |

This table compares the key operational parameters and outcomes of conventional and microwave-assisted synthesis methods for sulfanilic acid, based on data from sources. ucv.roresearchgate.netgoogle.com

Another key aspect of green chemistry is the reduction or elimination of solvents. Solvent-free, or solid-phase, synthesis of sulfanilic acid aligns with this principle by reducing waste and avoiding the use of potentially hazardous diluents. icm.edu.plresearchgate.net

Many microwave-assisted protocols are inherently solvent-free. researchgate.netresearchgate.neticm.edu.pl Additionally, industrial solid-phase methods have been developed where the salt-forming reaction between aniline and sulfuric acid is carried out, followed by baking the solid intermediate. google.com For instance, one patented method describes baking the intermediate aniline sulfonate at 180°C for 2 hours, completely eliminating the need for a solvent. These solvent-free approaches simplify the process, reduce wastewater generation, and lead to a cleaner production cycle.

Comparison of Green vs. Conventional Methods: Efficiency and Environmental Impact

The traditional industrial synthesis of sulfanilic acid, the precursor to sodium sulfanilate, is known as the "baking process". usitc.gov This conventional method involves heating aniline with concentrated sulfuric acid at high temperatures (180-200°C) for extended periods, often exceeding four hours. ucv.ro The process is energy-intensive, time-consuming ("energophage, chronophage"), and generates significant polluting effluents, posing considerable environmental challenges. ucv.rodaneshyari.com Recovery of the product requires neutralization with sodium carbonate to form sodium sulfanilate, followed by acidification to crystallize the sulfanilic acid, making the conventional method cumbersome. ucv.ro

In contrast, green chemistry approaches offer more efficient and environmentally benign alternatives. One prominent green method utilizes microwave irradiation to activate the reaction between aniline and sulfuric acid. ucv.ro This unconventional protocol dramatically reduces the reaction time to just three minutes while achieving a higher yield compared to the conventional method. ucv.ro Another innovative green approach employs eco-friendly clay catalysts for diazotization and diazo coupling reactions of sodium sulfanilate. daneshyari.comacs.org This method avoids the use of corrosive acids and alkalis, and the clay catalysts can be reused multiple times without a significant loss in efficiency, minimizing waste and environmental damage. daneshyari.comacs.org A further green route uses methyl nitrite as a diazotizing agent, which circumvents the use of nitrous acid and thereby prevents the formation of dark decomposition byproducts, leading to cleaner reactions and easier product isolation. scirp.orgscispace.comscirp.orgscirp.org

The following table summarizes the key differences between these methods:

Table 1: Comparison of Sulfanilic Acid Synthesis Methods

| Feature | Conventional "Baking" Method | Microwave-Assisted Green Method |

|---|---|---|

| Activation | Thermal Heating | Microwave Irradiation |

| Reaction Time | > 4 hours | 3 minutes |

| Temperature | 180-200°C | N/A (Microwave Power: 400W) |

| Yield | 80% | 90% |

| Environmental Impact | High energy consumption, polluting effluents | Low energy consumption, fewer hazardous wastes |

| Process Complexity | Cumbersome, multi-step recovery | Simplified, easy experimental setup |

Synthesis of Advanced Sulfanilate Derivatives

Sodium sulfanilate is a versatile intermediate, primarily used for creating more complex molecules through various derivatization reactions.

Azo Dye Synthesis via Diazotization-Coupling Reactions

Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic dyes, and their synthesis from sulfanilic acid is a cornerstone of industrial chemistry. globalscientificjournal.comtifr.res.in The process is a two-step reaction involving diazotization followed by an azo coupling. tifr.res.inunb.caresearchgate.net

The first step is the conversion of a primary aromatic amine, in this case, sulfanilic acid, into a diazonium salt. numberanalytics.compubcompare.ai This reaction, known as diazotization, is performed by treating an acidic solution of sulfanilic acid with sodium nitrite (NaNO₂). tifr.res.innumberanalytics.com To ensure the stability of the resulting diazonium salt, the reaction must be carried out at low temperatures, typically between 0-5°C, using an ice bath. tifr.res.innumberanalytics.com The sulfanilic acid is first dissolved in a sodium carbonate or sodium hydroxide solution to form sodium sulfanilate. unb.cacuny.edu A solution of sodium nitrite is then added, followed by the slow, dropwise addition of a strong acid like hydrochloric acid (HCl) to the cold mixture. globalscientificjournal.comcuny.edu This in-situ generation of nitrous acid (HNO₂) reacts with the amino group to form the 4-sulfobenzenediazonium salt, which is a reactive intermediate. ucv.rocuny.edu

The diazonium salt formed is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and aromatic amines, in what is known as an azo coupling reaction. tifr.res.innptel.ac.inmychemblog.com This electrophilic aromatic substitution reaction joins the two aromatic rings via the azo group. researchgate.net

Coupling with Aromatic Amines: For coupling with tertiary aromatic amines like N,N-dimethylaniline, the reaction is typically carried out in a slightly acidic medium. nptel.ac.inmychemblog.com The coupling occurs almost exclusively at the para-position of the amine. researchgate.netnptel.ac.in A well-known example is the synthesis of Methyl orange, where the diazotized sulfanilic acid is coupled with N,N-dimethylaniline. tifr.res.innumberanalytics.comnptel.ac.in

Coupling with Phenols: The coupling reaction with phenols is conducted under neutral or, more commonly, alkaline conditions (pH 8-11). nptel.ac.inmychemblog.com In a basic medium, the phenol (B47542) exists as the more strongly activating phenoxide ion, which enhances its reactivity toward the diazonium salt. mychemblog.com An example is the synthesis of the food dye Sunset Yellow (Yellow 6), where diazotized sulfanilic acid is coupled with the sodium salt of 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid). cuny.edu

The pH of the reaction medium is a critical factor that must be carefully controlled to ensure the success of the coupling process. nptel.ac.in

Azo-imine dyes, which contain both an azo (-N=N-) and an imine (-C=N-) functional group, can be synthesized from sulfanilic acid through multi-step procedures. These compounds are of interest for their potential in coordination chemistry and as advanced dyeing agents. researchgate.net

One synthetic route involves the initial diazotization of sulfanilic acid and its coupling with salicylaldehyde (B1680747). researchgate.net This creates an intermediate azo dye that also contains an aldehyde group (4-((3-formyl-4-hydroxyphenyl)diazenyl)benzenesulfonic acid). researchgate.net This intermediate can then undergo a condensation reaction with various substituted anilines to form the final target azo-imine dyes. researchgate.net

Another pathway involves the multi-step synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, which are then converted to imines through condensation with aldehydes. These imine compounds are subsequently treated with diazotized sulfanilic acid to yield complex azo-imine derivatives. asianpubs.org

Functionalization through Condensation and Other Reactions

Beyond dye synthesis, sodium sulfanilate can be functionalized through other chemical pathways, notably condensation reactions, to produce functional polymers. A significant application is in the synthesis of concrete superplasticizers. Water-soluble sodium sulfanilate-phenol-formaldehyde (SSPF) condensates are synthesized using sodium sulfanilate, phenol, and formaldehyde (B43269) as monomers. researchgate.net These aminosulfonate-based polymers act as high-performance water-reducing agents in concrete, improving its workability and strength. researchgate.net

In a different application of functionalization, potassium sulfanilate has been used to modify polyketones via the Paal–Knorr reaction. This process grafts the sulfanilate group onto the polymer backbone, creating a functionalized material (PKSK) that has been investigated as a carrier for drug delivery systems. nih.gov

Formation of Polymer-Supported Sulfanilic Acid Catalysts

The immobilization of sulfanilic acid onto polymer backbones creates robust, recyclable, and environmentally friendly heterogeneous catalysts. These materials leverage the acidic properties of the sulfonic acid group while providing the practical advantages of a solid-phase catalyst, such as ease of separation from the reaction mixture and potential for reuse. Various polymers have been employed as supports, each imparting different characteristics to the final catalyst.

One common approach involves the functionalization of polystyrene-based polymers. For instance, polystyrene divinylbenzene (B73037) has been used as a support for sulfanilic acid, resulting in a highly efficient and reusable heterogeneous catalyst for various organic syntheses. researchgate.netias.ac.in This type of catalyst has proven effective in one-pot, solvent-free syntheses, such as the construction of 4,5-dihydropyrano[3,2-c]chromenes. researchgate.netias.ac.in The preparation methodology is mild and yields a catalyst that can be recycled multiple times without significant loss of activity. researchgate.netias.ac.in

Another method utilizes an epoxidized novolac phenolic resin as the polymer matrix. The synthesis involves the reaction of the epoxidized resin with sulfanilic acid. This polymer-supported sulfanilic acid (ENPFSA) has demonstrated its efficacy as a catalyst in the one-pot synthesis of quinoxaline (B1680401) derivatives from the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. arabjchem.orgarabjchem.org The catalyst is effective in ethanol (B145695), works under both reflux and room temperature conditions, and can be recycled up to five times with almost complete retention of its catalytic activity. arabjchem.orgarabjchem.org

Mesoporous silica (B1680970) materials like SBA-15 also serve as excellent supports due to their high surface area and uniform pore structure. Sulfanilic acid can be anchored inside the nanospaces of SBA-15. This is achieved by first treating the SBA-15 with (3-chloropropyl)trimethoxysilane, followed by a reaction with sulfanilic acid in the presence of triethylamine. ias.ac.in The resulting catalyst, SBA-15-PhSO3H, is a water-tolerant solid acid that has been successfully used in the synthesis of uracil-fused spirooxindoles in an aqueous ethanol medium. ias.ac.in

Hydrogels have also been explored as supports. A chelating hydrogel based on poly(styrene-alt-maleic anhydride) modified with sulfanilic acid has been synthesized. researchgate.net In this process, the amino group of sulfanilic acid reacts with the maleic anhydride (B1165640) units of the polymer. researchgate.net Further cross-linking with diamines like 1,2-diaminoethane or 1,3-diaminopropane (B46017) creates three-dimensional hydrogels capable of adsorbing metal ions from aqueous solutions. researchgate.net

The research findings highlight the versatility of polymer-supported sulfanilic acid catalysts in various organic transformations.

Table 1: Comparison of Polymer-Supported Sulfanilic Acid Catalysts

| Polymer Support | Abbreviation | Synthetic Application | Key Findings | Reference |

|---|---|---|---|---|

| Epoxidized Novolac Phenolic Resin | ENPFSA | Synthesis of quinoxaline derivatives | Effective in ethanol; recyclable up to 5 times with minimal loss of activity. arabjchem.orgarabjchem.org | arabjchem.orgarabjchem.org |

| Polystyrene Divinylbenzene | - | Synthesis of 4,5-dihydropyrano[3,2-c]chromenes | Efficient under solvent-free and microwave-assisted conditions; reusable. researchgate.netias.ac.in | researchgate.netias.ac.in |

| Mesoporous Silica SBA-15 | SBA-15-PhSO3H | Synthesis of uracil (B121893) fused spirooxindoles | Water-tolerant solid acid catalyst; effective in aqueous ethanol. ias.ac.in | ias.ac.in |

| Poly(styrene-alt-maleic anhydride) | SMA-ABS | Metal ion adsorption | Forms a chelating hydrogel; cross-linked versions show enhanced stability. researchgate.net | researchgate.net |

Synthesis of Sulfanilic Acid Adducts for Analytical Applications

Sulfanilic acid is a key reagent in the synthesis of various adducts used for analytical purposes, particularly in colorimetric and spectrophotometric analysis. Its ability to readily form diazo compounds is a cornerstone of these applications. wikipedia.org

A prominent application is the quantitative analysis of nitrite and nitrate ions. In an acidic solution, sulfanilic acid reacts with nitrite ions to form a diazonium salt. wikipedia.orgsigmaaldrich.com This diazonium salt is then coupled with another aromatic compound, such as N-(1-Naphthyl)ethylenediamine, to produce a intensely colored azo dye. wikipedia.org The color intensity of the resulting solution, typically red or violet, is directly proportional to the concentration of the nitrite or nitrate, allowing for its quantification by colorimetry or spectrophotometry. wikipedia.org

Another example involves the reaction of sulfanilic acid with potassium 1,2-naphthoquinone-4-sulphonate (NS). This reaction, carried out in a chloroacetic-chloroacetate buffer at pH 3.4, produces a red-colored adduct, identified as potassium 1,2-naphthoquinone-4-(N-aminophenylen-4-sulphonate) (NSSA). cdnsciencepub.com The color development allows for the spectrophotometric determination of sulfanilic acid itself at a wavelength of 470 nm. cdnsciencepub.com This method can also be adapted to determine sulfonamides in pharmaceutical samples, which may require an additional extraction step into chloroform. cdnsciencepub.com

Sulfanilic acid adducts are also formed in the functionalization of biomaterials for specific applications. For instance, the diazonium salt of sulfanilic acid can be used to functionalize kraft lignin (B12514952) (KL). tuni.fi This is achieved through a diazo coupling reaction where the diazonium salt reacts with the lignin polymer. tuni.fi The resulting sulfanilic acid-grafted lignin (KL-g-SA) can be used to create biocomposites with enhanced properties. tuni.fi

The synthesis of these adducts typically involves well-defined reaction conditions to ensure the formation of the desired product for accurate analytical measurements.

Table 2: Analytical Adducts Derived from Sulfanilic Acid

| Reactant(s) | Adduct/Product Type | Analytical Application | Detection Method | Reference |

|---|---|---|---|---|

| Nitrite ion (NO₂⁻), N-(1-Naphthyl)ethylenediamine | Azo dye | Quantitative analysis of nitrite and nitrate ions. wikipedia.org | Colorimetry / Spectrophotometry. wikipedia.org | wikipedia.org |

| Potassium 1,2-naphthoquinone-4-sulphonate (NS) | Potassium 1,2-naphthoquinone-4-(N-aminophenylen-4-sulphonate) (NSSA) | Quantification of sulfanilic acid and other sulfonamides. cdnsciencepub.com | Spectrophotometry (at 470 nm). cdnsciencepub.com | cdnsciencepub.com |

| Kraft Lignin (KL) | Sulfanilic acid-grafted lignin (KL-g-SA) | Creation of functional biocomposites. tuni.fi | - | tuni.fi |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is pivotal for identifying the functional groups and understanding the bonding within sodium sulfanilate.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy of sodium sulfanilate reveals characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.net In its dihydrate form (SSDH), the presence of water molecules introduces broad O-H stretching bands in the region of 3440–3650 cm⁻¹. acs.org The N-H stretching vibrations of the amino group are observed between 3230 cm⁻¹ and 3380 cm⁻¹. acs.org Upon cooling to 78 K, the N-H band at 3380 cm⁻¹ can split into two distinct bands at 3372 cm⁻¹ and 3381 cm⁻¹, indicating changes in the local environment or hydrogen bonding. acs.org

The C-H stretching modes of the phenyl ring are typically found in the 3010–3100 cm⁻¹ range. acs.org A significant and broad band around 1116 cm⁻¹ is attributed to the stretching vibrations of the SO₂ group within the sulfonate moiety. researchgate.net The spectrum also displays characteristic vibrations for the 4-disubstituted aromatic ring. researchgate.net An overlap of the stretching vibrations of O-H from the water of hydration with those of the amino group is observed in the 3100-3600 cm⁻¹ range. researchgate.net

Deuterium substitution studies on sodium sulfanilate dihydrate have been employed to further elucidate the vibrational modes. acs.org In deuterated samples, O-D stretching bands appear, with the symmetric D₂O stretching modes (νs) at 2525 and 2531 cm⁻¹ and the asymmetric modes (νas) at 2593 and 2611 cm⁻¹. acs.org The N-H stretching bands of the partially deuterated amino group (HND) appear at 3330 and 3349 cm⁻¹. acs.org

Table 1: Selected FT-IR Vibrational Bands for Sodium Sulfanilate Dihydrate

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3440–3650 | O-H stretching (water) | acs.org |

| 3230–3380 | N-H stretching (amino group) | acs.org |

| 3010–3100 | C-H stretching (phenyl ring) | acs.org |

| 1116 | SO₂ stretching (sulfonate group) | researchgate.net |

| 2593, 2611 | D₂O asymmetric stretching (νas) | acs.org |

| 2525, 2531 | D₂O symmetric stretching (νs) | acs.org |

| 3330, 3349 | N-H stretching (HND) | acs.org |

Raman Spectroscopy Investigation

Raman spectroscopy provides complementary information to FT-IR analysis. Studies on sodium sulfanilate dihydrate have utilized FT-Raman spectroscopy to identify the various functional groups present in the crystal. researchgate.netresearchgate.net The identity of the compound can be conformed using its Raman spectrum. sigmaaldrich.com

Assignment of Vibrational Bands

The assignment of vibrational bands in the spectra of sodium sulfanilate is based on the characteristic frequencies of its functional groups and comparison with related compounds. The high-frequency region is dominated by O-H, N-H, and C-H stretching vibrations. The sulfonate group (SO₃⁻) gives rise to very strong absorption bands, with a notable peak around 1242 cm⁻¹. ucv.ro The 4-disubstituted aromatic ring has characteristic stretching vibrations, with a medium intensity peak occurring at approximately 1498 cm⁻¹. ucv.ro The C-H stretching vibration of the ring is observed as a very weak intensity band at 3063 cm⁻¹. ucv.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of sodium sulfanilate.

¹H-NMR Spectroscopic Elucidation

The ¹H-NMR spectrum of sodium sulfanilate provides information about the chemical environment of the protons. In D₂O, the aromatic protons of the sulfanilate moiety typically appear as two distinct signals, reflecting the para-substitution pattern. chemicalbook.com One set of protons (A) resonates at approximately 7.60 ppm, while the other set (B) appears at around 6.85 ppm. chemicalbook.com ¹H-NMR studies have been instrumental in confirming the structure of sodium sulfanilate as a reduction product in chemical reactions. rsc.org

Table 2: ¹H-NMR Chemical Shifts for Sodium Sulfanilate in D₂O

| Proton Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Aromatic (A) | ~7.60 | chemicalbook.com |

| Aromatic (B) | ~6.85 | chemicalbook.com |

¹³C-NMR Spectroscopic Elucidation

The ¹³C-NMR spectrum gives direct insight into the carbon skeleton of the molecule. bhu.ac.in For organic compounds, signals generally appear in the 0-220 ppm range. bhu.ac.inlibretexts.org In the ¹³C-NMR spectrum of sodium sulfanilate, the aromatic carbons exhibit signals in the characteristic range for sp²-hybridized carbons, typically between 110 and 150 ppm. bhu.ac.in The number of distinct signals in the spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. libretexts.org Spectroscopic studies using ¹³C-NMR have been used to explain the molecular structure of sulfanilate derivatives. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy is instrumental in understanding the electronic transitions within the sodium sulfanilate molecule.

The electronic absorption characteristics of sodium sulfanilate and its parent compound, sulfanilic acid, have been investigated to determine the nature of their electronic transitions. In aqueous solutions, sulfanilic acid exhibits two primary absorption bands. acs.orgresearchgate.net An intense band is observed at approximately 248 nm, which is attributed to a π→π* transition within the benzene (B151609) ring. acs.orgresearchgate.net A less intense shoulder appears around 294 nm, corresponding to an n→π* transition that involves the non-bonding electrons of the sulfonate group. acs.org These transitions are fundamental to the molecule's chromophoric properties. elte.hu

For sodium sulfanilate dihydrate (SSDH or SSD), studies report a UV cut-off wavelength, which marks the onset of significant absorption, in the range of 243 nm to 251 nm. researchgate.nettandfonline.comsemanticscholar.org Correspondingly, the optical band gap (Eg), which is the energy required to excite an electron from the valence band to the conduction band, has been calculated from these spectra. Reported values for the band gap vary between different studies, with figures such as 4.40 eV and 5.23 eV being published. researchgate.nettandfonline.comsemanticscholar.orgresearchgate.net The absorption data is crucial for applications in nonlinear optics and other photonic devices. semanticscholar.org

Table 1: UV-Visible Spectroscopic Data for Sulfanilate Compounds

| Compound | λmax / Cut-off (nm) | Molar Extinction (ε) / Band Gap (Eg) | Transition Type | Reference |

|---|---|---|---|---|

| Sulfanilic Acid | 248 | 1.2x10⁴ M⁻¹cm⁻¹ | π→π* | acs.org |

| Sulfanilic Acid | 294 (shoulder) | 3.8x10³ M⁻¹cm⁻¹ | n→π* | acs.org |

| Sodium Sulfanilate Dihydrate | 243 | Eg = 5.23 eV | - | researchgate.netresearchgate.net |

| Sodium Sulfanilate Dihydrate | 251 | Eg = 4.40 eV | - | tandfonline.comsemanticscholar.org |

Photoluminescence (PL) spectroscopy reveals the emission properties of sodium sulfanilate dihydrate after it absorbs light. When excited, the crystal emits light as electrons return to their ground state. Studies have consistently reported that sodium sulfanilate dihydrate exhibits luminescence in the green to blue-green region of the visible spectrum. researchgate.nettandfonline.com One particular investigation identified a sharp emission peak at a wavelength of 485 nm, confirming the blue-green emission. researchgate.net This strong photoluminescence suggests potential applications for the material in optoelectronic and lighting technologies. semanticscholar.org

X-ray Diffraction (XRD) and Crystal Structure Analysis

Single crystal X-ray diffraction (XRD) analysis has been employed to elucidate the crystal structure of sodium sulfanilate dihydrate (H₂NC₆H₄SO₃Na·2H₂O). Early and definitive work determined that the compound crystallizes in the orthorhombic system, belonging to the space group Pbca. acs.orgiucr.org The analysis revealed a unit cell containing eight molecules. acs.org The precise dimensions of the unit cell at room temperature were determined, providing the fundamental parameters of its crystal lattice. acs.orgiucr.org

Table 2: Unit Cell Parameters for Sodium Sulfanilate Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | acs.orgiucr.org |

| Space Group | Pbca | acs.orgiucr.org |

| a | 23.895 (5) Å | acs.orgiucr.org |

| b | 10.101 (2) Å | acs.orgiucr.org |

| c | 7.944 (2) Å | acs.orgiucr.org |

| Molecules per Unit Cell (Z) | 8 | acs.org |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netnih.govnih.gov For sulfanilate-containing crystals, this method has been used to scrutinize the molecular shape and the nature of the close contacts between molecules. researchgate.netresearchgate.net The analysis generates a three-dimensional surface around a molecule, color-coded to show different types of intermolecular contacts and their relative strengths. nih.gov

The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions. researchgate.netresearchgate.net In related sulfonamide and sulfanilate structures, Hirshfeld analysis reveals that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. nih.govnih.govresearchgate.net Specifically, the O···H/H···O contacts, which are indicative of hydrogen bonds, appear as distinct sharp spikes on the fingerprint plot, confirming their role as strong, directional interactions that stabilize the crystal structure. nih.gov

The crystal structure of sodium sulfanilate dihydrate is extensively stabilized by a complex network of hydrogen bonds. acs.orgacs.orgiucr.org The sulfanilate anion, with its amino group (-NH₂) and sulfonate group (-SO₃⁻), acts as both a hydrogen bond donor and acceptor. acs.org The two water molecules of hydration are also critical to the network. acs.orgacs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. For sodium sulfanilic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust framework for understanding its intrinsic properties. nih.govresearchgate.net

DFT methods are used to determine the most stable three-dimensional arrangement of atoms in the sulfanilate anion, a process known as geometry optimization. This calculation finds the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. Studies on the zwitterionic form of sulfanilic acid, which is structurally similar to the sulfanilate anion, have been performed to elucidate these parameters. researchgate.netmdpi.com The optimization process confirms the planar nature of the benzene (B151609) ring and the tetrahedral geometry around the sulfur atom in the sulfonate group.

Table 1: Selected Optimized Geometric Parameters for Sulfanilic Acid (Zwitterion) from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | ~1.8 Å |

| S-O | ~1.5 Å | |

| C-N | ~1.4 Å | |

| C-C (aromatic) | ~1.4 Å | |

| Bond Angle | O-S-O | ~113° |

| C-S-O | ~105° | |

| C-C-N | ~120° |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

For the sulfanilate anion, the HOMO is typically localized on the amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the sulfonate group and the benzene ring, marking them as potential sites for nucleophilic attack. researchgate.net DFT calculations for zwitterionic sulfanilic acid have identified band gap energies around 4.23 eV. nih.govresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity.

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.2 eV (approx.) | Region of electron donation (nucleophilicity) |

| LUMO | -2.0 eV (approx.) | Region of electron acceptance (electrophilicity) |

| Energy Gap (ΔE) | ~4.2 eV | Indicator of chemical stability and reactivity |

Note: Values are approximate and derived from studies on sulfanilic acid.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps are color-coded to indicate different electrostatic potential values, helping to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com In an MEP map, red typically signifies regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). walisongo.ac.id

For the sulfanilate anion, MEP analysis shows the most negative potential (red) is concentrated around the oxygen atoms of the sulfonate group, making this area a prime target for electrophiles and interactions with cations like Na+. The region around the amino group's hydrogen atoms and the aromatic ring protons shows a more positive potential (blue or green), indicating electron-deficient areas. researchgate.net

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative basis for predicting its behavior in chemical reactions. acs.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 3: Calculated Quantum Chemical Descriptors for Sulfanilic Acid

| Descriptor | Formula | Approximate Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~4.1 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.1 eV |

| Chemical Softness (S) | 1 / η | ~0.48 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | ~4.0 eV |

| Dipole Moment (μ) | - | ~13.5 D |

Note: These values are derived from the approximate HOMO/LUMO energies listed in Table 2.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies focusing solely on this compound are not widely published, the principles can be applied to understand its behavior in an aqueous solution. bibliotekanauki.pl MD simulations model the interactions between the sulfanilate anion, sodium cations, and surrounding water molecules. academicjournals.orgnih.gov

These simulations can provide detailed information on:

Hydration Shells: The structure and dynamics of water molecules surrounding the Na+ ion and the polar sulfonate (-SO₃⁻) and amino (-NH₂) groups. researchgate.net

Ion Pairing: The tendency of the sodium cation and the sulfanilate anion to associate in solution and the nature of this interaction (e.g., contact ion pair vs. solvent-separated ion pair).

Transport Properties: The calculation of diffusion coefficients for the individual ions in solution.

Simulations of similar systems, such as sodium dodecyl sulfate (B86663), show that the sodium counter-ions are strongly bound to the negatively charged head groups, which screens electrostatic repulsion. researchgate.net A similar effect would be expected for this compound, where the Na+ ions would localize near the sulfonate group.

Quantum Mechanical Modeling of Spectroscopic Properties

Quantum mechanical methods, particularly DFT, are highly effective in predicting and interpreting spectroscopic data, such as vibrational (Infrared and Raman) spectra. nih.gov Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to make precise assignments of the observed bands. researchgate.net

For sulfanilic acid, theoretical calculations have been used to achieve a complete decryption of the experimental IR spectrum. nih.gov This includes assigning the characteristic stretching vibrations of the N-H and C-H bonds, as well as the symmetric and asymmetric stretching modes of the S-O bonds in the sulfonate group. Anharmonic calculations are sometimes employed to more accurately reproduce experimental spectra, especially in regions with strong hydrogen bonding effects. nih.gov

Theoretical Vibrational Spectra (FT-IR, Raman)

Theoretical vibrational analysis is a powerful tool for assigning and understanding the complex Fourier-Transform Infrared (FT-IR) and Raman spectra of molecules. For the sulfanilate anion, calculations are typically performed using DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p), to optimize the molecular geometry and compute harmonic vibrational frequencies. researchgate.netresearchgate.net These calculations provide a detailed picture of the normal modes of vibration, which correspond to the absorption bands and scattering peaks observed experimentally.

The calculated spectra for the sulfanilate anion show characteristic vibrations associated with its primary functional groups: the amino group (-NH₂), the sulfonate group (-SO₃⁻), and the aromatic benzene ring. The potential energy distribution (PED) analysis is crucial in these studies, as it allows for the unambiguous assignment of each calculated frequency to specific molecular motions, such as stretching, bending, wagging, or twisting of bonds. researchgate.net

Key vibrational modes for the sulfanilate anion include:

N-H Stretching: The symmetric and asymmetric stretching vibrations of the amino group are typically predicted in the 3400-3600 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations for the benzene ring are generally found above 3000 cm⁻¹.

SO₃⁻ Stretching: The symmetric and asymmetric stretching modes of the sulfonate group are strong indicators of its presence and are calculated to appear in the 1000-1250 cm⁻¹ range. semanticscholar.orgasianpubs.org

Ring Vibrations: The C-C stretching vibrations within the benzene ring give rise to a series of bands, typically calculated between 1400 and 1600 cm⁻¹.

C-S Stretching: The stretching of the carbon-sulfur bond is often computed around 700-800 cm⁻¹. asianpubs.org

Discrepancies between calculated harmonic frequencies and experimental values are common due to the neglect of anharmonicity in the calculations and the influence of the solid-state environment. These differences are often corrected by applying a scaling factor to the computed frequencies. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for Sulfanilate Anion

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Associated Functional Group |

| Asymmetric N-H Stretch | 3550 - 3600 | -NH₂ |

| Symmetric N-H Stretch | 3450 - 3500 | -NH₂ |

| Aromatic C-H Stretch | 3050 - 3150 | Benzene Ring |

| C-C Ring Stretch | 1400 - 1600 | Benzene Ring |

| Asymmetric SO₃⁻ Stretch | 1150 - 1250 | -SO₃⁻ |

| Symmetric SO₃⁻ Stretch | 1030 - 1080 | -SO₃⁻ |

| C-S Stretch | 700 - 800 | C-SO₃⁻ |

| SO₃⁻ Bending/Rocking | 500 - 650 | -SO₃⁻ |

Theoretical UV-Visible Spectra

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT), a common method for calculating excited states and theoretical UV-Visible spectra. researchgate.net These calculations can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For sulfanilic acid and its anion, the UV-Vis spectrum is characterized by electronic transitions involving the π orbitals of the benzene ring and the lone pair electrons on the nitrogen and oxygen atoms. ucv.ro The primary absorptions are typically assigned to π→π* transitions within the aromatic system. ucv.ro Computational analyses, such as Frontier Molecular Orbital (HOMO-LUMO) analysis, reveal that the transitions often involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

In the sulfanilate anion, the HOMO is often localized over the amino group and the benzene ring, while the LUMO is distributed across the aromatic ring and the sulfonate group. The energy gap between these orbitals is a key determinant of the absorption wavelength. TD-DFT calculations can model these transitions and predict the resulting spectrum. For instance, theoretical studies on sulfanilic acid have shown absorption bands around 250 nm, which are in good agreement with experimental findings. researchgate.netucv.ro The solvent environment can significantly influence the absorption spectrum, a factor that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Theoretical UV-Visible Absorption Data for Sulfanilate Anion

| Calculated λ_max (nm) | Oscillator Strength (f) | Dominant Electronic Transition |

| ~250 - 260 | > 0.1 | HOMO → LUMO (π→π) |

| ~290 - 300 | < 0.1 | HOMO-1 → LUMO (π→π) |

Computational Studies on Intermolecular Interactions

The solid-state structure and properties of this compound, particularly in its hydrated forms like sodium sulfanilate dihydrate, are governed by a complex network of intermolecular interactions. Computational methods are indispensable for quantifying and understanding these forces, especially hydrogen bonding.

Hydrogen Bonding Analysis and Cooperativity

In crystalline sodium sulfanilate dihydrate, the sulfanilate anions, sodium cations, and water molecules are held together by an extensive network of hydrogen bonds. acs.org The primary hydrogen bond donors are the amino groups (-NH₂) and the water molecules (H₂O), while the acceptors are the oxygen atoms of the sulfonate group (-SO₃⁻) and the water molecules. acs.orgacs.org

Computational studies analyze these interactions by examining the geometry of the crystal lattice and employing theoretical tools to characterize the bond strength and nature. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to investigate the electron density at bond critical points and the orbital interactions, respectively, providing quantitative measures of hydrogen bond strength. nih.govnih.gov

The hydrogen bonds present in sodium sulfanilate dihydrate include:

N-H···O bonds: Formed between the amino group of one sulfanilate anion and an oxygen atom of a sulfonate group on a neighboring anion.

O-H···O bonds: Involving the water molecules, which can act as donors to the sulfonate oxygens or as acceptors from the amino groups.

A key concept in systems with extensive hydrogen-bonding networks is cooperativity . This phenomenon refers to the non-additive nature of hydrogen bonds, where the formation of one hydrogen bond strengthens adjacent hydrogen bonds in a chain or cycle. nih.gov In the context of sodium sulfanilate, the donation of a hydrogen bond from an amino group to a sulfonate oxygen polarizes the N-H bond and increases the negative charge on the sulfonate group. This, in turn, makes the other oxygen atoms of that same sulfonate group stronger hydrogen bond acceptors, enhancing the strength of the hydrogen bonds they accept from other water or amino groups. This mutual reinforcement leads to a more stable and ordered crystal structure than would be expected from the sum of individual bond energies. Computational models can quantify this effect by comparing the properties of isolated dimers or trimers with those of the extended crystalline network. rsc.org

Table 3: Types of Hydrogen Bonds in Sodium Sulfanilate Dihydrate

| Donor Group | Acceptor Group | Typical Bond Length (Å) | Description |

| Amino (-NH₂) | Sulfonate (-SO₃⁻) | 2.8 - 3.1 | Links adjacent sulfanilate anions, forming the primary structural motifs. |

| Water (-OH) | Sulfonate (-SO₃⁻) | 2.7 - 3.0 | Integrates water molecules into the network, stabilizing the hydrated crystal. |

| Amino (-NH₂) | Water (-OH) | 2.9 - 3.2 | Connects the organic anions to the water molecules within the crystal lattice. |

Reaction Mechanisms and Kinetics in Solution and Solid State

Diazotization and Azo Coupling Mechanisms

The conversion of sulfanilic acid into azo dyes is a cornerstone of its industrial application. This process occurs in two main stages: the formation of a diazonium salt (diazotization) and its subsequent reaction with a coupling agent (azo coupling).

The diazotization of sulfanilic acid involves the reaction of its primary aromatic amine group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). researchgate.netbyjus.com The reaction is performed at low temperatures, usually in an ice bath, because the resulting diazonium salt is unstable at higher temperatures. researchgate.netwvu.edu

The mechanism proceeds through several steps:

Formation of the Nitrosonium Ion : In the acidic medium, nitrous acid is protonated and then loses a water molecule to form the nitrosonium ion (NO⁺), which acts as the key electrophile. wvu.edumasterorganicchemistry.com

Electrophilic Attack : The amino group of sulfanilic acid acts as a nucleophile and attacks the nitrosonium ion, forming an N-N bond. masterorganicchemistry.com

Proton Transfers and Dehydration : A series of proton transfers and rearrangements occur, leading to the formation of a diazohydroxide intermediate. byjus.com

Formation of the Diazonium Ion : In the presence of excess acid, the diazohydroxide is protonated, followed by the elimination of a water molecule to yield the stable arenediazonium ion. byjus.comwvu.edu

Due to the presence of both an acidic sulfonic acid group and a basic amino group, sulfanilic acid exists as a zwitterion (a dipolar ion) in solid form and in aqueous solution. researchgate.netucv.ro The diazotization reaction results in the formation of 4-diazoniobenzenesulfonate, which is also a zwitterion and precipitates as a stable solid from the aqueous medium. researchgate.netucv.ro

The azo coupling reaction is a classic example of electrophilic aromatic substitution. researchgate.netwikipedia.org The diazonium ion, specifically the 4-diazoniobenzenesulfonate derived from sulfanilic acid, serves as a relatively weak electrophile. wikipedia.orgchegg.com Therefore, it requires a strongly activated aromatic compound, known as a coupling component, to react. researchgate.netchegg.com These coupling components are typically phenols or aromatic amines, which possess strong electron-donating groups (-OH, -NR₂) that activate the aromatic ring towards electrophilic attack. researchgate.netwikipedia.org

The mechanism involves the attack of the electron-rich coupling component (the nucleophile) on the terminal nitrogen of the diazonium ion (the electrophile). researchgate.netbrainly.com This attack is generally directed to the para position of the activating group due to steric hindrance from the bulky diazonium group. wikipedia.orgchegg.com If the para position is already occupied, the coupling occurs at an ortho position, though at a slower rate. wikipedia.org

A well-known example is the synthesis of the indicator Methyl Orange, where the diazotized sulfanilic acid is coupled with N,N-dimethylaniline. researchgate.netchegg.com The reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile and the activated ring of N,N-dimethylaniline is the nucleophile. researchgate.netchegg.com

The kinetics of azo coupling reactions have been studied in detail. For instance, the reaction between diazotized sulfanilic acid and 1-naphthol has been used to characterize micromixing in chemical reactors. semanticscholar.orgsonar.chepa.gov This reaction produces two primary isomers, 4-[(4′-sulfophenyl)azo]-1-naphthol (p-R) and 2-[(4′-sulfophenyl)azo]-1-naphthol (o-R), and a secondary product, 2,4-bis[(4′-sulfophenyl)azo]-1-naphthol (S). researchgate.net

| Reaction | Product | Rate Constant (k) [m³/(mol·s)] |

|---|---|---|

| Primary Coupling (para) | p-R | 12238 ± 446 |

| Primary Coupling (ortho) | o-R | 921 ± 31 |

| Secondary Coupling from o-R | S | 22.25 ± 0.25 |

| Secondary Coupling from p-R | S | 1.835 ± 0.01826 |

Oxidation Reactions Involving Sulfanilic Acid

The primary aromatic amino group in sulfanilic acid makes it susceptible to oxidation. chemicalbook.com The oxidation products can include azo and azooxy compounds, which often results in a color change of the substance. chemicalbook.com

The kinetics of the oxidation of sulfanilic acid have been investigated using various oxidizing agents. In a study using N-chloro-p-toluene sulfonamide (chloramine-T) in an acid perchlorate medium, the reaction was found to be first order with respect to both the oxidant (chloramine-T) and the substrate (sulfanilic acid). koreascience.or.kr The rate of the reaction was observed to be retarded by an increase in hydrogen ion concentration. koreascience.or.kr The proposed mechanism involves RNHCl (a species of chloramine-T) and the neutral form of sulfanilic acid as the reactive species. koreascience.or.kr

The derived rate law for this reaction is: -d[CAT]/dt = (kK₁[RNHCl][SA]) / (K₁ + [H⁺]) koreascience.or.kr

Activation parameters for this oxidation reaction were calculated using the Eyring equation.

| Parameter | Value |

|---|---|

| Energy of Activation (Eₐ) | (61.67 ± 0.47) kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | (-62.71 ± 2.48) J K⁻¹ mol⁻¹ |

Another study on the oxidation of sodium sulfanilate by dihydroxydiperiodatonickelate(IV) (DPN) in an alkaline medium found that the reaction rate shows first-order dependence on the oxidant and fractional-order dependence on the reductant (sulfanilate). ccsenet.org The proposed mechanism involves the formation of an adduct between the complex oxidant and the sulfanilate prior to the electron transfer step. ccsenet.org

The oxidation of sulfanilic acid can be enhanced through catalysis. Ruthenium(III) has been shown to catalyze the oxidation of sulfanilic acid by hexacyanoferrate(III) in an alkaline medium. researchgate.net The reaction kinetics demonstrated a first-order dependence on both the hexacyanoferrate(III) and ruthenium(III) concentrations, with an apparent less-than-unit order in both sulfanilic acid and alkali concentrations. researchgate.net The proposed mechanism involves the formation of a complex between sulfanilic acid and a hydroxylated species of ruthenium(III). researchgate.net

Additionally, catalytic ozonation has been studied for the degradation of sulfanilic acid in water, with materials like Cerium(IV) oxide (CeO₂) showing effectiveness in promoting ozone decomposition and increasing the mineralization of the organic compound. taylorandfrancis.com

Bromination Kinetics and Mechanisms

The bromination of sulfanilic acid is an electrophilic aromatic substitution reaction. The kinetics and mechanism of this reaction have been studied using N-bromosuccinimide (NBS) as the brominating agent in an alkaline medium. researchgate.net The reaction follows second-order kinetics, being first order with respect to both NBS and sulfanilic acid, and shows a fractional order dependence on the hydroxide (B78521) ion concentration. researchgate.net

The experimental rate law obtained is: -d[NBS]/dt = [NBS][SNA]ˣ[OH⁻] where x is less than unity. researchgate.net

In this reaction, the hypobromite ion (OBr⁻) has been postulated as the reactive species of NBS. researchgate.net The product of the bromination of sulfanilic acid by NBS in aqueous sodium hydroxide is 4-amino-3-bromobenzene sulfonic acid. stackexchange.com The amino group (-NH₂) in the deprotonated sulfanilate anion is a strong activating group and directs the incoming electrophile (bromine) to the ortho position, as the para position is blocked by the sulfonate group. stackexchange.com With excess bromine, 4-amino-3,5-dibromobenzenesulfonic acid can be formed. stackexchange.com

Kinetic and Mechanistic Studies in Catalytic Applications

Sodium sulfanilic acid, and more broadly sulfanilic acid, serves as an efficient and environmentally friendly organocatalyst in various organic reactions. Its catalytic activity is primarily attributed to its Brønsted acid nature, stemming from the sulfonic acid group. One of the most well-documented catalytic applications is in the multicomponent synthesis of 1-amidoalkyl-2-naphthols.

In the synthesis of 1-amidoalkyl-2-naphthols, sulfanilic acid acts as a versatile and effective catalyst, promoting the one-pot condensation of an aldehyde, 2-naphthol (B1666908), and an amide or urea. researchgate.net The generally accepted mechanism for this acid-promoted, three-component Mannich-type reaction involves the initial formation of highly reactive ortho-quinone methide intermediates. These intermediates subsequently react with the amide via a nucleophilic conjugate addition to yield the final 1-amidoalkyl-2-naphthol product. mdpi.comresearchgate.net

While the mechanistic pathway is well-postulated, detailed kinetic studies quantifying the specific rate constants, reaction orders, and activation energies for the reaction catalyzed specifically by this compound are not extensively detailed in available literature. However, the effectiveness of sulfanilic acid as a catalyst for this transformation has been demonstrated, with reactions achieving good to excellent yields under solvent-free conditions. researchgate.net

Kinetic studies have been performed on reactions where sulfanilic acid is a reactant rather than a catalyst. For instance, the kinetic analysis of the reaction between diazotized sulfanilic acid sodium salt and paracetamol to form an azo dye was found to follow pseudo-first-order kinetics relative to the paracetamol concentration. ekb.eg In another study on the oxidation of sulfanilic acid, the reaction was determined to be first order with respect to the oxidant and less than unit order for sulfanilic acid. koreascience.or.kr These studies, while not focused on its catalytic role, provide insight into the reactivity of the sulfanilic acid molecule.

Impact of Reaction Conditions on Product Formation and Yield

The synthesis of this compound itself is highly sensitive to reaction conditions, which significantly influence the product's purity, yield, and the formation of isomers and by-products. The primary method for its synthesis is the sulfonation of aniline (B41778) with sulfuric acid.

Conventional Thermal Synthesis: In the traditional "baking" process, the reaction requires high temperatures, typically between 180-200°C, and prolonged reaction times, often ranging from 4 to 10 hours. ucv.roprepchem.com These specific conditions are crucial for ensuring the formation of the thermodynamically most stable para-isomer (sulfanilic acid) over the kinetically favored ortho-isomer (orthanilic acid). sciencemadness.org Milder conditions may result in a higher proportion of the ortho-isomer. sciencemadness.org Exceeding the optimal temperature range (e.g., above 208°C) or heating for excessive periods can lead to the oxidation of aniline, resulting in the formation of colored impurities like aniline black and the evolution of sulfur dioxide, which substantially decreases the final yield. sciencemadness.org

Microwave-Assisted Synthesis: The application of microwave irradiation represents a significant process intensification, drastically reducing the reaction time from several hours to mere minutes. ucv.rosciencemadness.org The best yields in microwave-assisted synthesis are often achieved within a very short timeframe, such as 3 minutes at 400 W. ucv.ro The polar nature of the reactants, aniline and sulfuric acid, and the intermediate aniline hydrogen sulfate (B86663), allows for efficient absorption of microwave energy. ucv.rosciencemadness.org

However, the yield is critically dependent on the irradiation time. While a short duration is effective, prolonging the microwave exposure beyond the optimal point leads to a decrease in yield due to the formation of by-products. ucv.roicm.edu.pl Chromatographic analysis of the reaction mixture shows that after just 2 minutes of irradiation, a significant amount of sulfanilic acid is formed. Extending this time to 4 minutes or longer results in the appearance of several by-products, believed to be polarized compounds with greater molecular weight, such as quinoneimine dyes. icm.edu.pl

The following tables summarize the impact of different conditions on the synthesis of sulfanilic acid.

| Parameter | Condition | Effect on Product/Yield | Reference |

|---|---|---|---|

| Temperature | 180-200°C | Favors formation of the thermodynamically stable para-isomer (sulfanilic acid); optimal for high yield. | ucv.ro |

| Temperature | > 208°C | Causes oxidation of aniline to by-products (e.g., aniline black), leading to discoloration and significantly reduced yield. | sciencemadness.org |

| Temperature | Milder Conditions | May increase the proportion of the ortho-isomer. | sciencemadness.org |

| Reaction Time | 4-10 hours | Required to complete the conversion to the stable para-isomer. | ucv.roprepchem.com |

| Reaction Time | Excessive Heating Period | Contributes to oxidation and by-product formation, reducing yield. | sciencemadness.org |

| Irradiation Time | Observation | Effect on Yield | Reference |

|---|---|---|---|

| 2 minutes | Significant amount of sulfanilic acid is produced. | Good | icm.edu.pl |

| 3 minutes | Optimal time for the best result. | Excellent (up to 90%) | ucv.ro |

| > 3 minutes | Formation of several by-products, likely quinoneimine dyes. | Decreases | ucv.roicm.edu.pl |

Advanced Analytical Methodologies for Detection and Quantification

Spectrophotometric Determination Methods

Spectrophotometry is a widely employed analytical technique that measures the absorption of light by a chemical substance. For sodium sulfanilic acid, several spectrophotometric methods have been established, leveraging its inherent chemical properties to generate a measurable signal.

A cornerstone of sulfanilic acid analysis is its ability to form stable diazonium salts, which can then couple with various reagents to produce intensely colored azo dyes. This reaction forms the basis of numerous colorimetric assays. The process involves the diazotization of the primary aromatic amine group of sulfanilic acid with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable aromatic compound, such as N-(1-Naphthyl)ethylenediamine (NEDD), to form a colored product. The intensity of the resulting color, which is directly proportional to the concentration of sulfanilic acid, is then measured spectrophotometrically.

The absorption spectrum of the diazotized sodium salt of sulfanilic acid when coupled with NEDD shows a distinct peak that can be used for quantification oup.com. Research has demonstrated the utility of this method for the determination of sulfanilic acid in various samples. For instance, a simple and accurate method involves the reaction of sulfanilic acid with potassium 1,2-naphthoquinone-4-sulphonate in a buffered solution to produce a red color, which is then quantified at 470 nm rsc.orgnih.gov.

The diazotization-coupling reaction is a versatile tool and has been adapted for the determination of other analytes, such as nitrite and nitrate (B79036), where sulfanilic acid acts as a key reagent nih.gov. The stability of the diazotized sulfanilic acid solution is a critical factor for accurate and reproducible results. To this end, stabilizing agents such as nitrilotris(methylene)triphosphonic acid and 1,3,6-naphthalenetrisulfonic acid have been employed to extend the viability of the reagent solution industrialchemicals.gov.au.

| Parameter | Condition/Reagent | Wavelength (nm) | Reference |

|---|---|---|---|

| Coupling Reagent | Potassium 1,2-naphthoquinone-4-sulphonate | 470 | rsc.orgnih.gov |

| Coupling Reagent | N-(1-Naphthyl)ethylenediamine (NEDD) | - | oup.com |

| Application | Determination of nitrite and nitrate | 540 | nih.gov |

Thermometric catalytic methods offer an alternative approach for the quantification of substances based on the heat changes produced during a chemical reaction. A sensitive thermometric catalytic method has been developed for the determination of iron(III) that utilizes the catalytic effect of Fe(III) on the oxidation of sulfanilic acid by sodium periodate, with 1,10-phenanthroline (B135089) acting as an activator rsc.org. While this method is designed for the determination of iron, it underscores the utility of sulfanilic acid in catalyzed reaction systems that can be monitored thermometrically. The principle relies on measuring the temperature change that is proportional to the concentration of the analyte. This direct-injection thermometric method is noted for its simple instrumentation rsc.org.

Direct UV spectrophotometry provides a straightforward and rapid method for the determination of this compound. The ultraviolet-visible spectrum of sulfanilic acid in an aqueous solution exhibits distinct absorption bands that can be used for quantitative analysis patsnap.com. Typically, the spectrum shows a primary absorption band around 248 nm patsnap.com. The absorbance at this wavelength is directly proportional to the concentration of sulfanilic acid in the solution, following the Beer-Lambert law. This method is valued for its simplicity and speed, although it may be susceptible to interference from other UV-absorbing species present in the sample matrix.

| Solvent | Absorption Maximum (λmax) | Reference |

|---|---|---|

| Water | 248 nm | patsnap.com |

Chromatographic Techniques

Chromatographic techniques are powerful separation methods that are indispensable for the analysis of complex mixtures and the assessment of purity. For this compound, both column chromatography and thin-layer chromatography play significant roles in its purification and quality control.

Column chromatography is a versatile technique used for the separation and purification of individual chemical compounds from a mixture. In the context of this compound, column chromatography can be employed to remove impurities generated during its synthesis or degradation. The principle involves passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, allowing for their separation. While specific detailed methods for this compound are not extensively documented in the provided search results, the general principles of chromatography for separating organic acids are applicable. For instance, ion-exchange chromatography is a suitable method for the separation of sulfonic acids.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis and purity assessment of chemical compounds. For this compound, TLC can effectively separate the main compound from its potential impurities, such as aniline (B41778), orthanilic acid, and other related substances.

In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the separated spots can be visualized under UV light or by using a visualizing agent. Diazotized sulfanilic acid itself can be used as a spray reagent for the detection of other compounds on a TLC plate nih.gov.

A study on the purity of thirteen samples of sulfanilic acid from various sources utilized a variety of instrumental and chemical methods, including likely chromatographic techniques, to evaluate properties such as strength, moisture, and the presence of various organic impurities oup.com. Another study developed and validated a TLC method for the determination of sulfamethoxazole (B1682508) and trimethoprim, which also included the separation of sulfanilamide (B372717) and sulfanilic acid as impurities researchgate.net. This method utilized a chloroform-n-heptane-ethanol solvent system and silica gel plates, with quantification performed by scanning the chromatographic zones at 260 nm researchgate.net.

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Silica gel | Chloroform-n-heptane-ethanol (3:3:3, v/v/v) | Reflectance/absorbance mode at 260 nm | researchgate.net |

Liquid Chromatography Applications for Quantification

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a widely employed technique for the separation and quantification of this compound. These methods are valued for their precision, accuracy, and ability to separate the analyte from complex matrices.

Several studies have established robust RP-HPLC methods for the determination of sulfanilic acid. A common approach involves using a C18 column as the stationary phase, which provides excellent separation for polar compounds like sulfanilic acid. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. The pH of the aqueous phase is often adjusted to control the retention time and peak shape of the analyte. For instance, a method for determining sulfanilic acid as an adulterant in feed additives utilized a Waters Bondapak C18 column with a mobile phase of methanol and water (pH 2.9, adjusted with 0.01 mol/L phosphoric acid) in a 1:4 (v/v) ratio. nih.govresearchgate.net Detection is commonly achieved using a UV detector, with the wavelength set to a value where sulfanilic acid exhibits strong absorbance, such as 244 nm. nih.govresearchgate.net

The performance of these HPLC methods is rigorously validated according to guidelines from the International Conference on Harmonisation (ICH). Validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For the aforementioned method, the linear range for sulfanilic acid was found to be 5–200 mg/L, with a detection limit of 0.15 mg/L. nih.govresearchgate.net Such validated methods demonstrate the suitability of HPLC for the routine analysis of this compound in various samples.

Table 1: Examples of Liquid Chromatography Methods for Sulfanilic Acid Quantification

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Waters Bondapak C18 | Zorbax SB-Phenyl (250 x 4.6mm, 5µm) |

| Mobile Phase | Methanol:Water (1:4, v/v), pH 2.9 with phosphoric acid | A: Milli-Q water; B: Acetonitrile:Methanol:Water (80:10:10, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 244 nm | Not Specified |

| Linear Range | 5-200 mg/L | Not Specified |

| Limit of Detection (LOD) | 0.15 mg/L | 0.125 ppm (for N-acetyl sulfanilic acid methyl ester) |

| Limit of Quantification (LOQ) | Not Specified | 0.374 ppm (for N-acetyl sulfanilic acid methyl ester) |

| Reference | nih.govresearchgate.net | internationaljournalssrg.org |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of chemical compounds, including this compound. It provides information about the molecular weight and the elemental composition of a molecule, and through fragmentation analysis, it reveals details about its chemical structure.

For a non-volatile and ionic compound like this compound, electrospray ionization (ESI) is the preferred ionization technique. In positive ion mode, the protonated molecule, [M+H]⁺, is observed, while in negative ion mode, the deprotonated molecule, [M-H]⁻, is detected. The accurate mass of these ions can be measured using high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, which allows for the determination of the elemental formula. The molecular formula of sulfanilic acid is C₆H₇NO₃S, with a molecular weight of 173.19 g/mol . wikipedia.org

Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of the molecule. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of sulfanilic acid at an m/z of approximately 174.0221) is selected and subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions, which are then detected. The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of sulfanilic acid involves the cleavage of the bonds within the molecule. Common fragmentation pathways for aromatic sulfonic acids include the loss of the sulfonic acid group (SO₃H) or parts of it, as well as cleavages within the aromatic ring. For the [M+H]⁺ ion of sulfanilic acid, observed fragment ions include those at m/z 93.0573, 94.0652, 109.0523, and 110.0601. bmrb.io The fragment at m/z 93 likely corresponds to the aniline radical cation, formed by the loss of the SO₃ group. The other fragments can be attributed to various rearrangements and cleavages of the protonated molecule. By analyzing these fragments, the connectivity of the atoms in this compound can be confirmed.

Table 2: MS/MS Fragmentation Data for Protonated Sulfanilic Acid ([M+H]⁺)

| Precursor Ion (m/z) | Observed Fragment Ions (m/z) | Plausible Fragment Assignment |

|---|---|---|

| 174.0221 | 110.0601 | [C₆H₈NO]⁺ |

| 174.0221 | 109.0523 | [C₆H₇N₂]⁺ |

| 174.0221 | 94.0652 | [C₆H₈N]⁺ (Anilinium ion) |

| 174.0221 | 93.0573 | [C₆H₇N]⁺• (Aniline radical cation) |

Environmental Fate and Transformation Studies of Sulfanilic Acid and Its Salts

Degradation Pathways in Aquatic Environments

Sulfanilic acid and its salts are subject to several degradation pathways in aquatic systems, including photochemical processes and microbial actions. These pathways determine the persistence and potential impact of the compound in the environment.

Direct photolysis is a significant abiotic transformation process for many organic compounds in sunlit surface waters. The rate of direct photolysis of sulfa drugs, which can degrade into sulfanilic acid, is dependent on factors such as the pH of the water and the specific chemical structure of the drug. For instance, the photochemical fate of five sulfa drugs with five-membered heterocyclic substituents (sulfamethoxazole, sulfisoxazole, sulfamethizole, sulfathiazole, and sulfamoxole) has been investigated, revealing that sulfanilic acid is a common product of their direct photolysis acs.orgnih.govresearchgate.net. The quantum yields for the direct photodegradation of these sulfa drugs vary depending on their protonation state (cationic, neutral, or anionic) acs.orgnih.govresearchgate.net.

The photodegradation of another sulfonated aromatic compound, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a sunscreen agent, was found to have a direct photolysis quantum yield of 2.70 × 10⁻⁴ in a pH 6.8 buffer solution researchgate.net. Photodegradation is recognized as a primary mechanism for the breakdown of pesticides and pharmaceuticals in aquatic environments nih.gov.

Table 1: Quantum Yields for Direct Photodegradation of Sulfa Drugs Leading to Sulfanilic Acid Formation

| Sulfa Drug | Protonation State | Quantum Yield (Φ) |

|---|---|---|

| Sulfisoxazole | Protonated | 0.7 ± 0.3 |

This table presents a selection of quantum yields to illustrate the range of photoreactivity among different sulfa drugs that can produce sulfanilic acid upon degradation. Data sourced from Boreen et al. (2004). acs.orgnih.govresearchgate.net